アルファ-ハロカルボン酸誘導体
Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of halogen atoms (such as chlorine, bromine, or iodine) attached to the α-carbon atom adjacent to the carboxyl group (-COOH). These derivatives exhibit diverse chemical properties and reactivities due to the presence of both the carboxylic acid functional group and the halide substituent. They are widely used in various applications including synthetic chemistry, pharmaceuticals, and materials science.
In synthetic chemistry, alpha-halocarboxylic acids serve as key intermediates for the preparation of more complex molecules through various reactions such as nucleophilic substitution or condensation reactions. Their reactivity can be finely tuned by the nature of the halogen substituent, making them versatile building blocks in organic synthesis.
In pharmaceuticals, these derivatives find applications in the development of drugs that require specific functional groups for bioavailability and pharmacological activity. For instance, they can act as precursors in the synthesis of prodrugs or intermediates in the construction of targeted drug delivery systems.
Overall, alpha-halocarboxylic acid derivatives play a crucial role in both academic research and industrial applications due to their unique chemical properties and wide-ranging utility.

構造 | 化学名 | CAS | MF |
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ethyl 2-chloro-2-oxo-acetate | 4755-77-5 | C4H5ClO3 |
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propyl 2-chloropropanoate | 1569-03-5 | C6H11ClO2 |
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2,2,3,3-Tetrafluoropropyl Trifluoroacetate | 107551-72-4 | C5H3F7O2 |
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Ethyl 2-Ethoxytetrafluoropropionate | 10186-66-0 | C7H10F4O3 |
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Acetic acid,2,2-dichloro-, 3-methylbutyl ester | 37587-83-0 | C7H12Cl2O2 |
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Ethyl Dichlorofluoroacetate | 383-61-9 | C4H5Cl2FO2 |
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allyl 2-bromo-2,2-difluoroacetate | 155820-76-1 | C5H5BrF2O2 |
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Aceticacid, 2-chloro-, cyclopentyl ester | 6282-56-0 | C7H11ClO2 |
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chloromethyl 2-chloroacetate | 6135-23-5 | C3H4Cl2O2 |
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Acetic acid, bromo-, 2-(trimethylsilyl)ethyl ester | 79414-13-4 | C7H15BrO2Si |
関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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